(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
This compound is a heterocyclic hybrid featuring a 1,4-thiazepane ring fused with a sulfone group (1,1-dioxido) at position 7, substituted with a thiophen-2-yl moiety. The methanone linker connects this thiazepane core to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl group.
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-20-14(12-13(19-20)15-4-2-9-25-15)18(22)21-7-6-17(16-5-3-10-26-16)27(23,24)11-8-21/h2-5,9-10,12,17H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONGZSYQMLURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.
Structural Features
This compound features:
- A thiazepane ring , which is a seven-membered heterocyclic compound containing both sulfur and nitrogen.
- Dioxido functional groups that enhance reactivity.
- Thiophene moieties , which contribute to electronic properties and solubility.
The molecular formula is , with a molecular weight of approximately 404.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclization of simpler precursors to form the thiazepane structure.
- Substitution reactions that introduce thiophene and dioxido groups.
- Oxidation steps to ensure the presence of the dioxido functionality.
Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the final product .
The biological activity of this compound likely involves interactions with specific molecular targets within biological systems. Preliminary studies suggest potential mechanisms include:
- Inhibition of key enzymes involved in cellular signaling pathways.
- Anticancer activity through cytotoxic effects on various cancer cell lines.
Pharmacological Applications
The compound has shown promise in several areas:
- Anticancer Activity : Studies indicate that thiophene derivatives exhibit cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and others, with IC50 values indicating effective potency . For instance, related thiophene compounds have demonstrated significant inhibition against cancer cell growth.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative | MCF7 | 14.86 ± 5.15 | Santos et al. |
| PTP1B Inhibitor | MDA-MB-231 | 0.09 | Gulipalli et al. |
Case Studies
- Cytotoxicity Studies : A study by Santos et al. evaluated various thiophene derivatives against MCF7 cells, revealing promising cytotoxic effects compared to standard drugs like doxorubicin .
- Enzyme Inhibition : Research led by Gulipalli et al. focused on designing PTP1B inhibitors containing thiophene moieties, showing significant anticancer activity and inhibition potential against key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Pyrazole Hybrids
- Compound 7b (): (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone shares a bis-pyrazole-thiophene architecture. Unlike the target compound, it lacks a thiazepane sulfone group but exhibits strong intermolecular hydrogen bonding (NH₂ groups) and thermal stability (mp >300°C).
- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one (): This compound features dual thiophene substituents and a triazole core. Its synthesis involves condensation reactions under mild conditions (40°C), contrasting with the sulfone-mediated cyclization likely required for the target compound. Biological testing of such analogs has highlighted improved solubility and moderate antifungal activity compared to non-thiophene derivatives .
Sulfone-Containing Heterocycles
- 1,3,4-Thiadiazole Derivatives (): Compounds like 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-1,3,4-thiadiazoles incorporate sulfone-like electronegative groups. These derivatives exhibit notable antimicrobial activity against E. coli and C. albicans, with MIC values as low as 8 µg/mL. The sulfone group in the target compound may similarly enhance membrane penetration or enzyme inhibition .
- N-(4-Nitrophenyl)acetohydrazonoyl Bromide Derivatives (): These compounds utilize sulfone precursors for cyclization.
Pyrazolone-Based Methanones
- 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (): This pyrazolone-thiophene hybrid demonstrates a planar structure conducive to π-stacking, with a Cl substituent enhancing lipophilicity. While the target compound lacks a hydroxyl group, its methyl-pyrazole substituent may confer similar metabolic stability .
Key Structural and Functional Differences
Q & A
Q. What are the key synthetic pathways for preparing (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazepane sulfone core via cyclization of a thiol intermediate under controlled oxidation (e.g., using H₂O₂ or mCPBA).
- Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate reflux in acetic acid can introduce the 1-methyl-3-(thiophen-2-yl) substituent .
- Step 3 : Methanone linkage formation between the thiazepane and pyrazole moieties using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) . Critical factors: Solvent polarity, reaction temperature (60–100°C), and catalyst selection significantly impact yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles (e.g., thiophene-thiazepane = 126.5°) to confirm stereochemistry .
- NMR spectroscopy : and NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and confirm sulfone oxidation (δ 50–55 ppm for sulfonyl carbons) .
- HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for structural validation?
- Cross-validation : Combine XRD (for absolute configuration) with - COSY and NOESY NMR to resolve dynamic conformational changes in solution .
- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond angles (e.g., β = 91.5° in monoclinic systems) .
- Example: Discrepancies in thiophene ring planarity (XRD vs. NMR) may arise from crystal packing forces, resolved via Hirshfeld surface analysis .
Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfone intermediates, while toluene enhances regioselectivity in thiophene coupling .
- Catalyst optimization : Pd(PPh₃)₄ increases Suzuki-Miyaura cross-coupling efficiency (yield: 65% → 82%) for thiophene-pyrazole linkages .
- Temperature gradients : Stepwise heating (25°C → 80°C) minimizes side reactions during cyclization .
Q. How do structural modifications (e.g., sulfone vs. sulfide) affect biological target interactions?
- Sulfone group : Enhances hydrogen bonding with kinase ATP pockets (e.g., IC₅₀ = 0.2 µM vs. 1.4 µM for sulfide analogs) due to increased polarity .
- Thiophene orientation : π-π stacking with aromatic residues (e.g., Phe330 in EGFR) is disrupted by methyl substitution on pyrazole, reducing binding affinity (Kd = 12 nM → 45 nM) .
- Methodology : Surface plasmon resonance (SPR) and molecular docking (AutoDock Vina) validate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
